REACTION_CXSMILES
|
C(O[C:6]([N:8]([CH3:19])[C:9]1([CH2:12][CH2:13][C:14](OCC)=[O:15])[CH2:11][CH2:10]1)=O)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:6][N:8]([CH3:19])[C:9]1([CH2:12][CH2:13][CH2:14][OH:15])[CH2:11][CH2:10]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
product
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1(CC1)CCC(=O)OCC)C
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1(CC1)CCCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |